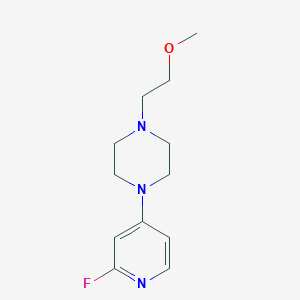

1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

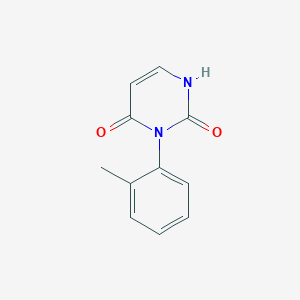

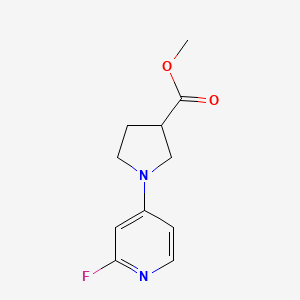

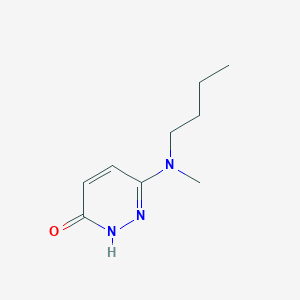

1-(Thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound consisting of a thiophene ring with a 1,2,3-triazole ring and a carboxylic acid group. It is a member of the triazole family of compounds and has a wide range of applications in the fields of organic chemistry and medicinal chemistry. It is used as a building block in the synthesis of other organic compounds and as a starting material for the synthesis of drugs. In addition, it has been used in the study of enzyme inhibition and receptor binding.

Scientific Research Applications

Novel Triazole Derivatives: Patent Review and Clinical Studies

Triazole derivatives, including 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, are explored for diverse biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties. The synthesis and evaluation of these compounds have led to numerous patents and clinical studies aimed at developing new pharmaceuticals. Efforts are also focused on green chemistry approaches to synthesize triazoles more efficiently and sustainably. The ongoing search for new drugs to address emerging diseases and drug-resistant bacteria highlights the importance of triazoles in medicinal chemistry (Ferreira et al., 2013).

Reactivity and Pharmacological Activities of Triazole-Thione Derivatives

Recent studies have emphasized the potential of 1,2,4-triazole-thione derivatives, which share a core structure with 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, in exhibiting significant antioxidant and antiradical activities. These compounds have been compared to biogenic amino acids like cysteine for their therapeutic effects in radiation-exposed patients, showcasing the broad applicability of triazole derivatives in medicinal research (Kaplaushenko, 2019).

Synthesis and Properties of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives, including those with thiophene groups, is of great interest due to their wide-ranging applications in pharmacy, medicine, and other fields. These derivatives are recognized for their roles as optical materials, antioxidants, and corrosion inhibitors, reflecting their low toxicity and versatility across industries (Parchenko, 2019).

Eco-friendly Synthesis of Triazoles

Advancements in the eco-friendly synthesis of 1,2,3-triazoles, including methodologies involving copper-catalyzed azide-alkyne cycloadditions, have opened new avenues for the development of drugs and other applications. The emphasis on eco-friendly procedures reflects a growing trend towards sustainable and green chemistry practices in the synthesis of biologically active compounds (de Souza et al., 2019).

Antibacterial Activity of Triazole Hybrids

Triazole derivatives, including 1,2,3- and 1,2,4-triazole hybrids, have shown promising antibacterial activity against pathogens like Staphylococcus aureus. These compounds are investigated for their potential as novel anti-bacterial agents, especially in the face of rising antibiotic resistance. The development of triazole-containing hybrids showcases the compound's versatility and potential in addressing critical public health challenges (Li & Zhang, 2021).

Mechanism of Action

Target of Action

For instance, some thiophene derivatives have shown antimicrobial , anti-inflammatory , and anticancer activities.

Mode of Action

Thiophene derivatives often exert their effects through interactions with biological macromolecules, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on “1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid”, it’s difficult to say which biochemical pathways it might affect. Thiophene derivatives can affect a variety of biochemical pathways depending on their specific structure and target .

Result of Action

Thiophene derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

properties

IUPAC Name |

1-thiophen-3-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c11-7(12)6-3-10(9-8-6)5-1-2-13-4-5/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIXKEFFADTHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.